

An In-depth Technical Guide to 2-Phenylpentan-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylpentan-3-one

Cat. No.: B3023645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-phenylpentan-3-one**, a ketone intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and derivatization, and explores the biological relevance of its derivatives.

Core Compound Data: 2-Phenylpentan-3-one

2-Phenylpentan-3-one, with the IUPAC name **2-phenylpentan-3-one**, is a valuable building block in synthetic chemistry.^[1] Its structure, featuring a phenyl group alpha to a carbonyl, allows for a wide range of chemical transformations, making it an attractive starting material for constructing more complex molecular architectures.^[1]

Chemical and Physical Properties

The fundamental properties of **2-phenylpentan-3-one** are summarized below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
IUPAC Name	2-phenylpentan-3-one	PubChem[1]
Synonyms	2-Phenyl-3-pentanone, Ethyl 1-phenylethyl ketone	PubChem[1]
CAS Number	16819-77-5	PubChem[1]
Molecular Formula	C ₁₁ H ₁₄ O	PubChem[1]
Molecular Weight	162.23 g/mol	PubChem[1]
Monoisotopic Mass	162.1045 u	PubChem[1]
Appearance	Colorless liquid or white crystalline solid	ChemBK
Melting Point	-14 °C	ChemBK
Boiling Point	243 °C	ChemBK
Density	0.947 g/cm ³	ChemBK
Solubility	Soluble in alcohols, ethers, and organic solvents; slightly soluble in water.	ChemBK

Spectral Data

Full spectral data from techniques such as ¹³C NMR, GC-MS, and IR spectroscopy are available for **2-phenylpentan-3-one** through subscription services like SpectraBase.[1] These analytical methods are crucial for confirming the identity and purity of the compound after synthesis.

- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, most notably the characteristic strong absorption of the carbonyl (C=O) group.

- Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and application of **2-phenylpentan-3-one**. The following sections provide protocols for its synthesis and a key derivatization reaction.

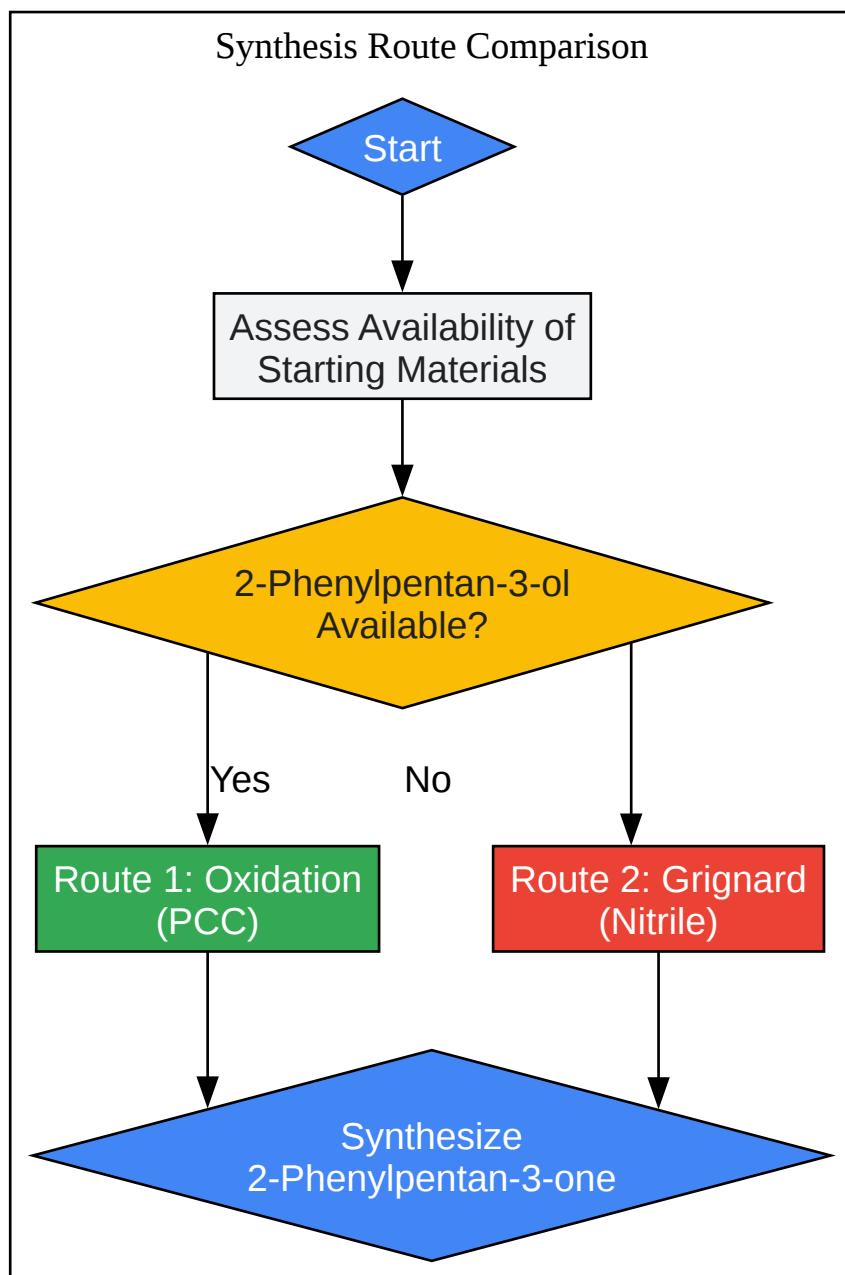
Synthesis of 2-Phenylpentan-3-one

Two primary routes for the synthesis of this ketone are the oxidation of the corresponding alcohol and the reaction of a Grignard reagent with a nitrile.

Route 1: Oxidation of 2-Phenylpentan-3-ol

This method involves the oxidation of the secondary alcohol, 2-phenylpentan-3-ol, to the target ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC). [2]

- Materials: 2-phenylpentan-3-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.
- Procedure:
 - Dissolve 2-phenylpentan-3-ol in dichloromethane (DCM) in a suitable reaction flask.
 - Add pyridinium chlorochromate (PCC) to the solution (typically 1.5 equivalents).
 - Stir the reaction mixture at room temperature for 1-2 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the mixture through a pad of silica gel to remove the chromium byproducts, washing with additional DCM.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **2-phenylpentan-3-one**.


- Purify the product by column chromatography on silica gel or by vacuum distillation if necessary.[2]

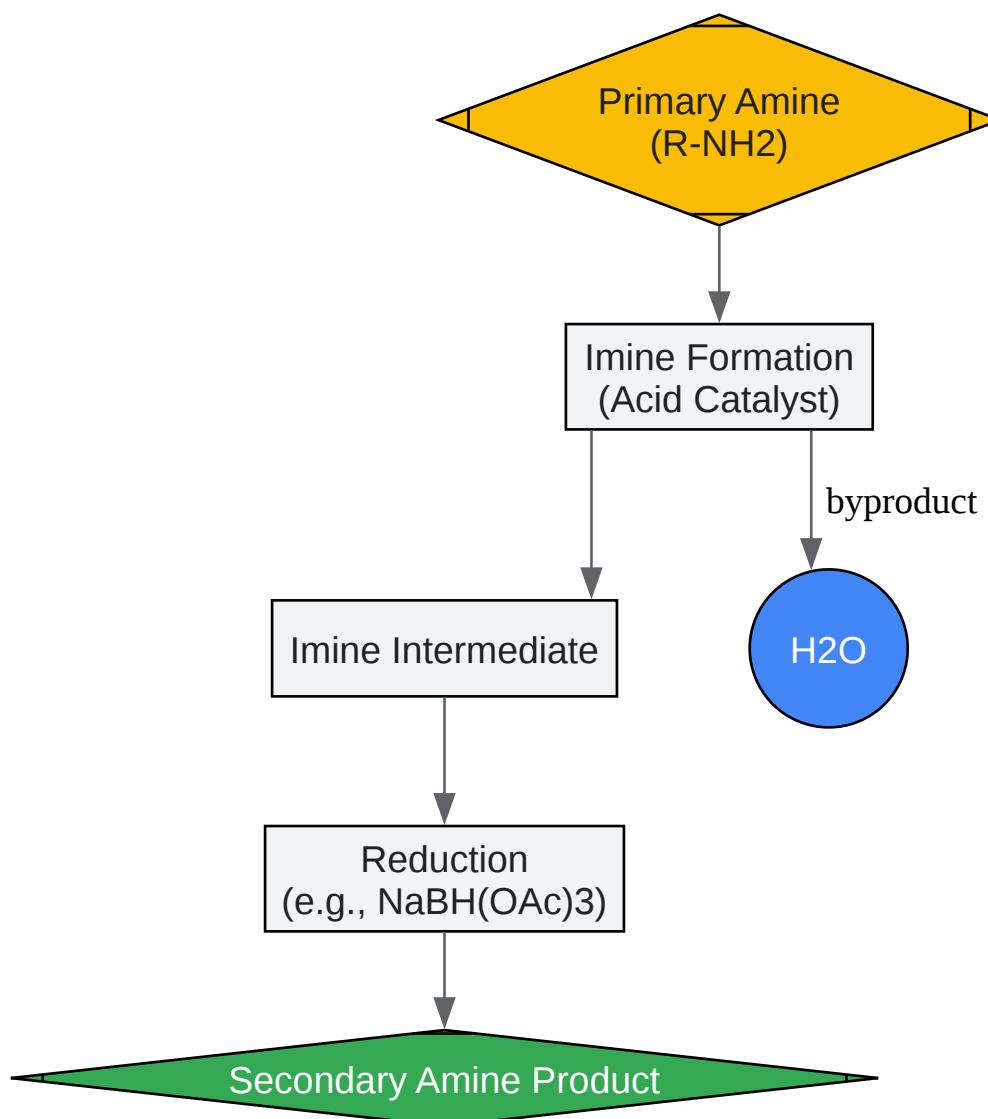
Route 2: Grignard Reaction with Propionitrile

This synthetic pathway builds the carbon skeleton by reacting a Grignard reagent with a nitrile, followed by hydrolysis.

- Materials: 2-bromo-1-phenylethane, Magnesium turnings, Anhydrous diethyl ether, Iodine (crystal, for initiation), Propionitrile, Saturated aqueous ammonium chloride or dilute hydrochloric acid.
- Procedure:
 - Grignard Reagent Formation:
 - Ensure all glassware is oven-dried and assemble under an inert atmosphere (e.g., nitrogen or argon).
 - To a flask containing magnesium turnings (1.2 equivalents), add a small portion of anhydrous diethyl ether.
 - Slowly add a solution of 2-bromo-1-phenylethane (1 equivalent) in anhydrous diethyl ether. A crystal of iodine or gentle warming can be used to initiate the reaction.
 - Once initiated, add the remaining 2-bromo-1-phenylethane solution dropwise to maintain a gentle reflux.
 - After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.[3]
 - Reaction with Nitrile:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Slowly add a solution of propionitrile (1 equivalent) in anhydrous diethyl ether.

- After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[3]
- Work-up and Purification:
 - Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography.[3]

[Click to download full resolution via product page](#)


Decision workflow for selecting a synthesis route.

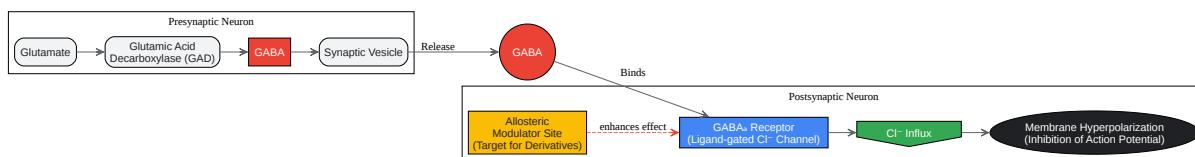
Application in Bioactive Compound Synthesis: Reductive Amination

A significant application of **2-phenylpentan-3-one** is its use as a precursor for synthesizing N-substituted 3-amino-1-phenylpentane derivatives. These compounds are being investigated as

potential anticonvulsant agents due to their structural similarities to known neuroactive molecules that modulate GABA_a receptors.

- Materials: **2-phenylpentan-3-one**, Primary amine (e.g., benzylamine), Sodium triacetoxyborohydride (STAB), Anhydrous dichloromethane (DCM), Acetic acid (catalytic amount), Saturated aqueous sodium bicarbonate.
- Procedure:
 - To a solution of **2-phenylpentan-3-one** (1.0 equivalent) in anhydrous DCM, add the chosen primary amine (1.1 equivalents) and a catalytic amount of acetic acid.
 - Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
 - Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
 - Continue stirring at room temperature for 12 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
 - Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting secondary amine product via column chromatography.

[Click to download full resolution via product page](#)


Workflow for reductive amination of **2-phenylpentan-3-one**.

Biological Context: GABA_a Receptor Signaling Pathway

Derivatives of **2-phenylpentan-3-one** are hypothesized to exert anticonvulsant effects by modulating the activity of GABA_a receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

The binding of GABA to its ionotropic GABA_a receptor opens a chloride ion (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron,

making it less likely to fire an action potential. This action is the basis of fast inhibitory synaptic transmission. Many anticonvulsant drugs act as positive allosteric modulators, enhancing the effect of GABA and thereby increasing neuronal inhibition.

[Click to download full resolution via product page](#)

Simplified GABA_A receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylpentan-3-one | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenylpentan-3-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3023645#iupac-name-for-2-phenylpentan-3-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com